2,3-diethyl aziridine-2,3-dicarboxylate
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Overview
Description
2,3-diethyl aziridine-2,3-dicarboxylate: is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its significant ring strain, which makes it highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-diethyl aziridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 2,3-diethyl aziridine-2,3-dicarboxylate undergoes various chemical reactions due to its ring strain. These reactions include:
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution Reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, forming various substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as peroxides and oxygen can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions include various amine derivatives, substituted aziridines, and other nitrogen-containing compounds .
Scientific Research Applications
2,3-diethyl aziridine-2,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-diethyl aziridine-2,3-dicarboxylate involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the formation of new chemical bonds and the modification of existing ones, leading to the compound’s observed effects .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2,3-Dicarboxyaziridine: A similar compound with carboxyl groups instead of carbethoxy groups.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, leading to different reactivity and applications.
Uniqueness: 2,3-diethyl aziridine-2,3-dicarboxylate is unique due to its specific functional groups, which impart distinct reactivity and properties compared to other aziridines. Its carbethoxy groups make it particularly useful in the synthesis of polyamines and other nitrogen-containing compounds .
Properties
Molecular Formula |
C8H13NO4 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
diethyl aziridine-2,3-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
ZDCRASVHGJDHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N1)C(=O)OCC |
Origin of Product |
United States |
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